molecular formula C15H10O16S3 B1237678 Quercetin 3,4',7-trissulfate

Quercetin 3,4',7-trissulfate

Cat. No. B1237678
M. Wt: 542.4 g/mol
InChI Key: OHGDJKUWKHBWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3,4',7-trissulfate is a quercetin trissulfate having the three sulfo groups placed at the 3-, 4'- and 7-positions. It is a dihydroxyflavone and a quercetin trissulfate.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Quercetin, a flavonoid compound, exhibits significant antioxidant and anti-inflammatory activities. Studies have demonstrated its potential in scavenging free radicals, reducing oxidative stress, and modulating inflammatory responses in various conditions (Deng Yang et al., 2020). Additionally, its ability to protect against mitochondrial damage and oxidative stress-induced cellular damage has been highlighted (Dong Xu et al., 2019).

Anticancer Applications

Quercetin has been extensively studied for its anticancer properties. It is known to exert effects on various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting proliferation (Santhalakshmi Ranganathan et al., 2015). Furthermore, quercetin's interaction with cancer-related pathways and its potential as a chemopreventive agent have been a focus of research (A. Murakami et al., 2008).

Neuroprotective Effects

Quercetin's role in neuroprotection and its potential effects on memory have been investigated. It is found to exhibit pharmacological effects in the nervous system, which may be beneficial in conditions like Alzheimer's disease and other forms of dementia (F. Babaei et al., 2018).

Cardiovascular Health

The impact of quercetin on cardiovascular health, including its potential to alleviate metabolic syndrome and improve inflammatory status in obesity, has been studied. Quercetin's effects on blood pressure, cholesterol levels, and insulin resistance highlight its potential in cardiovascular disease management (L. Rivera et al., 2008).

Antidiabetic Activity

Quercetin's antidiabetic properties have been examined, particularly its interaction with diabetes-related protein targets and its effect on blood glucose levels and lipid profiles in diabetic models (P. Srinivasan et al., 2017).

properties

Product Name

Quercetin 3,4',7-trissulfate

Molecular Formula

C15H10O16S3

Molecular Weight

542.4 g/mol

IUPAC Name

[2-hydroxy-4-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C15H10O16S3/c16-8-3-6(1-2-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27)

InChI Key

OHGDJKUWKHBWFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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